3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid
Description
This compound is a bicyclic Fmoc-protected amino acid derivative featuring a 6-oxa-3-azabicyclo[3.2.1]octane scaffold. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling temporary amine protection and subsequent deprotection under mild basic conditions. The bicyclic structure confers conformational rigidity, which can enhance peptide stability and influence binding specificity in therapeutic applications.
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-21(25)20-13-9-14(28-20)11-23(10-13)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25) |
InChI Key |
IYMADEBMPBGDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1OC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of peptides and proteins, aiding in the study of biological processes.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Systems
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic Acid (CAS 2219378-78-4)
- Molecular Formula: Not explicitly provided (likely C₂₀H₂₁NO₅).
- Key Features : Spiro[3.4]octane core with a 5-oxa bridge.
- Comparison : The spiro architecture introduces distinct stereochemical environments compared to the bicyclo[3.2.1] system of the target compound. This may alter solubility, metabolic stability, and interactions with biological targets .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS 1380327-56-9)
- Molecular Formula: C₁₉H₁₇NO₅.
- Molecular Weight : 339.34 g/mol.
- Key Features : Oxetane ring system (4-membered cyclic ether).
- However, the lack of a bicyclic system may decrease conformational rigidity, impacting peptide backbone stability .
Functionalized Fmoc-Protected Amino Acids
Fmoc-L-Dap(NBTD)-OH (FAA8020)
- Molecular Formula : C₂₄H₁₉N₅O₆S.
- Molecular Weight : 505.51 g/mol.
- Key Features : 7-nitrobenzothiadiazole (NBTD) substituent.
- Comparison : The thiadiazole group introduces fluorogenic properties, enabling real-time monitoring of peptide synthesis. In contrast, the target compound’s bicyclic system prioritizes structural constraint over fluorescence .
Cephalosporin Derivatives with Bicyclic Cores
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS 21593-23-7)
- Molecular Formula : C₁₇H₁₇N₃O₆S₂.
- Molecular Weight : 423.46 g/mol.
- Key Features : Bicyclo[4.2.0] system with a thia bridge (sulfur atom).
- Comparison : The thia bridge in cephalosporins confers β-lactamase resistance, whereas the oxa bridge in the target compound may improve aqueous solubility but reduce antimicrobial activity .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The target compound’s bicyclo[3.2.1] system offers superior conformational control compared to oxetane or spiro analogues, making it advantageous for designing constrained peptides with enhanced metabolic stability .
- Safety Profile : While the oxetane derivative (CAS 1380327-56-9) requires stringent handling due to acute toxicity risks (skin/eye irritation), the target compound’s bicyclic structure may mitigate some hazards by reducing reactive intermediate formation .
- Biological Activity: Unlike thia-containing cephalosporins, the oxa bridge in the target compound lacks β-lactamase resistance but may improve solubility for non-antimicrobial applications, such as targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
